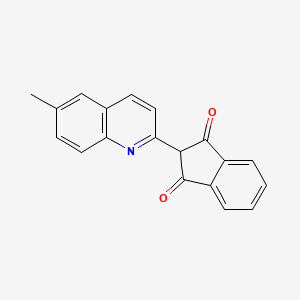

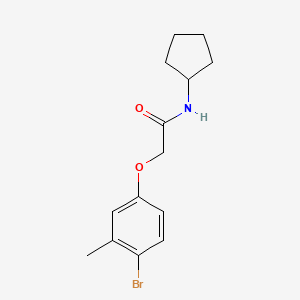

![molecular formula C16H16N4OS B5781301 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5781301.png)

2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide involves several chemical reactions. For instance, compounds have been synthesized starting from naphthyl-2-cyanoacetamide, which reacts with different chemicals to afford derivatives including triazole and naphtho[2,1-b]oxazine derivatives. These processes involve various chemical reactions including condensation, coupling, and cyclization, among others (Fadda et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds can be analyzed through various spectroscopic methods including IR, NMR, and Mass spectrometry. These techniques provide detailed information about the atomic and molecular composition of the compounds, helping in confirming the structure of synthesized compounds, as seen in studies of different naphthylamine derivatives (Hojo, Masuda, & Okada, 1987).

Chemical Reactions and Properties

The chemical reactions involving this compound derivatives often include nucleophilic substitution, coupling reactions, and more. The reactivity of such compounds can be influenced by various factors including the presence of electron-donating or withdrawing groups, the polarity of solvents, and the specific conditions under which the reactions are carried out (Okada et al., 1999).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystal structure are essential for understanding the behavior of chemical compounds under different conditions. These properties are determined through various experimental procedures and can provide insights into the stability, formulation, and application of the compounds in different domains (Subasri et al., 2017).

Safety and Hazards

While specific safety and hazard information for “2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide” is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. Triazole derivatives can cause irritation and damage to the eyes, skin, respiratory system, and digestive system .

将来の方向性

The future research directions for “2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide” and similar compounds could involve further exploration of their potential medicinal properties, particularly their anticancer activities . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and mechanisms of action.

作用機序

Target of Action

The primary targets of 1,2,4-triazole derivatives, such as 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide, are often associated with antimicrobial and anticancer activities .

Mode of Action

The mode of action of 1,2,4-triazole derivatives involves interaction with their targets leading to changes in cellular processes . For instance, when these compounds target the heme protein, they inhibit the demethylation process, disrupting the synthesis of ergosterol, a vital component of fungal cell membranes . This disruption can lead to cell death, providing the compound’s antimicrobial effect .

Biochemical Pathways

The biochemical pathways affected by 1,2,4-triazole derivatives are primarily related to the synthesis of ergosterol . By inhibiting the 14α-demethylation of lanosterol, these compounds disrupt the ergosterol biosynthesis pathway, leading to a deficiency of ergosterol in the cell membrane . This deficiency can cause increased membrane permeability and leakage of essential cellular components, ultimately leading to cell death .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of similar 1,2,4-triazole derivatives are often optimized to enhance bioavailability and therapeutic efficacy .

Result of Action

The result of the action of 1,2,4-triazole derivatives is typically cell death, resulting from the disruption of vital cellular processes . For instance, the inhibition of ergosterol synthesis can lead to increased membrane permeability and leakage of essential cellular components . This disruption can result in the death of microbial cells, providing the compound’s antimicrobial effect .

Action Environment

The action environment can significantly influence the efficacy and stability of 1,2,4-triazole derivatives. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . .

特性

IUPAC Name |

2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c1-11-18-19-16(20(11)2)22-10-15(21)17-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXQCVPNTHTOFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)SCC(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)

![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)

![3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)

![2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)

![N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5781294.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5781298.png)

![methyl 4-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5781312.png)